molecular formula C36H40Fe2N2O6 B3097313 1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene] CAS No. 130882-76-7

1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]

Cat. No. B3097313
CAS RN: 130882-76-7
M. Wt: 708.4 g/mol
InChI Key: LNKWCUNUZOLXKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ferrocene compounds often involves the reaction of cyclopentadienyl anions with iron (II) salts . Various functional groups can be added to the cyclopentadienyl rings to create a wide range of ferrocene derivatives .


Molecular Structure Analysis

The molecular structure of ferrocene compounds is characterized by a sandwich-like arrangement where an iron atom is coordinated to two cyclopentadienyl rings . The exact structure can vary depending on the functional groups attached to the cyclopentadienyl rings .


Chemical Reactions Analysis

Ferrocene compounds can undergo a variety of chemical reactions, including oxidation and reduction . The redox behavior of these compounds can be influenced by the presence and position of functional groups on the cyclopentadienyl rings .

Scientific Research Applications

Redox Mediation Properties

Ferrocenyl ester compounds, similar in structure to the chemical , have been studied for their potential as redox mediators. The number and position of ester groups significantly impact their electrochemical potential. These compounds demonstrate chemical stability under electrolysis conditions and exhibit rapid redox mediation, which is essential for applications in organic electrosynthesis (Waniek et al., 2018).

Hydrolysis Studies

Research on the hydrolysis of ferrocene derivatives, which include structures akin to the chemical , shows the influence of electrostatic interaction between carbonyl groups. This kind of study can be vital for understanding the reactivity and stability of such compounds in different environments (Okada et al., 2002).

Coordination Chemistry

Ferrocenyl carboxylate compounds have been used to synthesize various dimensional coordination complexes, demonstrating the versatility of ferrocene derivatives in forming diverse molecular architectures. This is indicative of their potential use in developing novel coordination compounds and materials (Shi et al., 2010).

Ligand Design for Metal Ions

Ferrocene derivatives have been synthesized and characterized as ligands for various transition metal ions, showcasing their application in the field of organometallic chemistry and coordination complexes (Prokop et al., 1999).

Organometallic Hybrid Supramolecular Arrays

Studies on ferrocenyl bipyridines have led to the formation of supramolecular arrays, underlining the potential of ferrocene derivatives in the design of hybrid organometallic-organic materials (Lee et al., 2003).

Corrosion Inhibition

Research on ferrocene-based Schiff bases has explored their effectiveness as corrosion inhibitors, indicating a potential application in protecting metals from corrosion (Nazir et al., 2022).

Paramagnetic and Semiconducting Salts

Ferrocene derivatives have been used to create paramagnetic and semiconducting salts, opening avenues in the development of novel electronic and magnetic materials (Hobi et al., 1996).

Mechanism of Action

The mechanism of action of ferrocene compounds in chemical reactions often involves electron transfer processes . For example, ferrocene can be reversibly oxidized to the ferrocenium cation, a process that is often used in electrochemical analyses .

Safety and Hazards

Like all chemicals, ferrocene compounds should be handled with care. They can pose risks if ingested, inhaled, or if they come into contact with the skin . Always follow safety guidelines when handling these compounds .

Future Directions

The unique properties of ferrocene compounds make them a topic of ongoing research interest. Future directions could include the development of new synthesis methods, the exploration of new applications in areas like catalysis and materials science, and further studies on their redox behavior .

properties

InChI

InChI=1S/C22H26N2O2.2C7H7O2.2Fe/c25-21(19-5-1-2-6-19)23-13-9-17(10-14-23)18-11-15-24(16-12-18)22(26)20-7-3-4-8-20;2*1-9-7(8)6-4-2-3-5-6;;/h1-8,17-18H,9-16H2;2*2-5H,1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKWCUNUZOLXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)[C]1[CH][CH][CH][CH]1.COC(=O)[C]1[CH][CH][CH][CH]1.C1CN(CCC1C2CCN(CC2)C(=O)[C]3[CH][CH][CH][CH]3)C(=O)[C]4[CH][CH][CH][CH]4.[Fe].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40Fe2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]
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1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]
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1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]
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1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]
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1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]
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1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]

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